6beta-Hydroxycortisone
Overview
Description
6beta-Hydroxycortisone, also known as (6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, is an endogenous steroid . It is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6beta-hydroxysteroid dehydrogenase (CYP3A4) . It is used as a biomarker of 6beta-hydroxysteroid dehydrogenase (CYP3A4) activity .
Synthesis Analysis
The synthesis of 6beta-Hydroxycortisone involves stable isotope-labeled 6beta-hydroxycortisol, 6beta-hydroxycortisone, and 6beta-hydroxytestosterone .Molecular Structure Analysis
The molecular structure of 6beta-Hydroxycortisone is characterized by the addition of a hydroxyl group at the 6beta position of cortisol. This structural modification impacts its physicochemical properties and biological activity.Chemical Reactions Analysis
The analysis of 6beta-Hydroxycortisone was performed within 2326 min, monitored by UV absorbance at 239 nm . The lower limits of detection of 6alpha-OHF and 6beta-OHF were 0.80 ng per injection (s/n = ca. 8), and the lower limits of quantification were 5.02 ng/ml for 6alpha-OHF and 41.08 ng/ml for 6beta-OHF, respectively .Physical And Chemical Properties Analysis
6beta-Hydroxycortisone has a chemical formula of C21H30O6 and a molar mass of 378.46 . Its melting point is between 239-241°C . A specific and sensitive method based on high-performance liquid chromatography with ultraviolet absorbance detection (HPLC–UV) was developed for the simultaneous determination of urinary cortisol (F), cortisone (E), 6beta-hydroxycortisol (6beta-OHF) and 6beta-hydroxycortisone (6beta-OHE) using dexamethasone as the internal standard .Scientific Research Applications
Biomarker of Drug Metabolism
6β-Hydroxycortisol (6β-OHF) is considered a marker of drug induction and inhibition in both humans and laboratory animals. Its specificity, however, remains under debate. Research shows that factors such as analytical techniques, intra- and inter-individual variability, and circadian rhythms can affect the urinary excretion of 6β-OHF and related compounds like cortisol and 17-hydroxycorticosteroids. It also serves to evaluate the drug-metabolising enzyme inducing or inhibiting properties of drugs when subjects act as their own controls, although it's not reliable enough to measure actual cytochrome P450 3A4 (CYP3A4) activity (Galteau & Shamsa, 2003).
Assessing Adrenocortical Activity
6β-OHF has been studied as a secretory product of human adrenals, and its secretion may be controlled by adrenocorticotrophic hormone (ACTH). Research involving isolated human adrenal cell systems from various adrenals, including nonhyperfunctioning adrenocortical adenomas and aldosterone-producing adenomas, has demonstrated that 6β-OHF is not only a hepatic metabolite but also a product of adrenal secretion (Szűcs et al., 2003).
Indicator of CYP3A4 Activity
6β-OHF in urine is often used as a non-invasive index of CYP3A activity. Studies have evaluated its correlation with other methods of assessing CYP3A activity, like midazolam clearance. However, there is a mixed result on its effectiveness as a biomarker due to high intra- and inter-individual variability (Chen et al., 2006).
Use in Epidemiological Studies
The 6β-hydroxycortisol to cortisol ratio has been used in epidemiological studies to evaluate associations between CYP3A4 activity and disease risk. For instance, a study on breast cancer risk in Shanghai showed that higher urinary 6β-OHF:cortisol ratios were associated with an increased risk of breast cancer, particularly among older women (Zheng et al., 2001).
Safety And Hazards
The safety data sheet for 6beta-Hydroxycortisone indicates that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Future Directions
properties
IUPAC Name |
(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHHPSBWEQCAPG-WTCKOWDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxycortisone | |
CAS RN |
16355-28-5 | |
Record name | Hydroxycortisone, 6beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYCORTISONE, 6.BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z40D3IQ900 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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